molecular formula C11H14F2N2O2 B1401388 tert-Butyl (3-amino-2,6-difluorophenyl)carbamate CAS No. 535170-20-8

tert-Butyl (3-amino-2,6-difluorophenyl)carbamate

Cat. No.: B1401388
CAS No.: 535170-20-8
M. Wt: 244.24 g/mol
InChI Key: MFGOJIYYBUJTCX-UHFFFAOYSA-N
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Description

tert-Butyl (3-amino-2,6-difluorophenyl)carbamate: is a chemical compound with the molecular formula C11H14F2N2O2 and a molecular weight of 244.24 g/mol . It is characterized by the presence of a tert-butyl group, an amino group, and two fluorine atoms attached to a phenyl ring, along with a carbamate functional group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-amino-2,6-difluorophenyl)carbamate typically involves the reaction of 3-amino-2,6-difluoroaniline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: tert-Butyl (3-amino-2,6-difluorophenyl)carbamate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a precursor for the development of new drugs or therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications may extend to the development of advanced polymers and coatings .

Mechanism of Action

The mechanism of action of tert-Butyl (3-amino-2,6-difluorophenyl)carbamate is not extensively documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of the amino and fluorine groups may influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

  • tert-Butyl (3-amino-2,4-difluorophenyl)carbamate
  • tert-Butyl (3-amino-4-fluorophenyl)carbamate
  • tert-Butyl (3-amino-2,5-difluorophenyl)carbamate

Comparison: tert-Butyl (3-amino-2,6-difluorophenyl)carbamate is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can significantly affect its chemical reactivity and biological activity compared to other similar compounds. The presence of two fluorine atoms in the 2,6-positions may enhance its stability and influence its interaction with biological targets .

Properties

IUPAC Name

tert-butyl N-(3-amino-2,6-difluorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2O2/c1-11(2,3)17-10(16)15-9-6(12)4-5-7(14)8(9)13/h4-5H,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGOJIYYBUJTCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743391
Record name tert-Butyl (3-amino-2,6-difluorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

535170-20-8
Record name tert-Butyl (3-amino-2,6-difluorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

After dissolving the tert-butyl-2,6-difluoro-3-nitrophenylcarbamate (1 g, 3.6 mmol) prepared at Step 2 in methanol solvent, palladium carbon (100 mg) was added and stirred under hydrogen pressure for 15 hours. After completing the reaction, filtering through celite, vacuum concentrating, and refining by means of column chromatography, 0.76 mg of the target compound, tert-butyl-3-amino-2,6-difluorophenylcarbamate (percentage yield: 86%), was obtained.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
palladium carbon
Quantity
100 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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